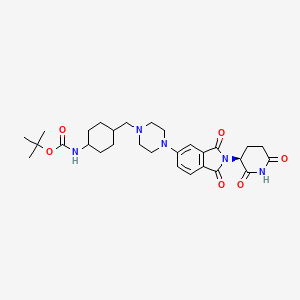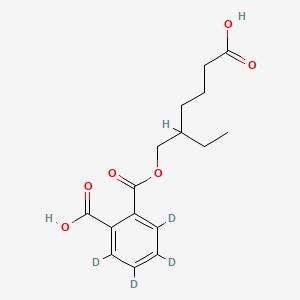
HSD17B13-IN-62-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HSD17B13-IN-62-d3 is a compound known for its inhibitory effects on the enzyme 17β-Hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with the metabolism of steroids and is implicated in various liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) . The compound has shown potential in scientific research, particularly in the study of liver diseases.
Métodos De Preparación
The synthesis of HSD17B13-IN-62-d3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring the purity and stability of the final product.
Análisis De Reacciones Químicas
HSD17B13-IN-62-d3 undergoes various chemical reactions, including oxidation and reduction. The enzyme it inhibits, HSD17B13, is an NAD(P)H-dependent oxidoreductase, which means it participates in reactions that involve the transfer of electrons. Common reagents used in these reactions include NAD(P)H and various substrates like steroids . The major products formed from these reactions are typically oxidized or reduced forms of the substrates.
Aplicaciones Científicas De Investigación
HSD17B13-IN-62-d3 is primarily used in scientific research related to liver diseases. It has been shown to inhibit the activity of HSD17B13, which is upregulated in patients with NAFLD and NASH . By inhibiting this enzyme, the compound helps in studying the progression of these diseases and evaluating potential therapeutic interventions. Additionally, it has applications in the study of steroid metabolism and the development of drugs targeting liver diseases .
Mecanismo De Acción
The mechanism of action of HSD17B13-IN-62-d3 involves its binding to the active site of the HSD17B13 enzyme, inhibiting its activity. This enzyme is involved in the conversion of 17-ketosteroids to 17-hydroxysteroids, which are crucial for maintaining the balance between less potent and more potent forms of estrogens and androgens . By inhibiting this enzyme, this compound disrupts this balance, which can have therapeutic effects in conditions like NAFLD and NASH .
Comparación Con Compuestos Similares
HSD17B13-IN-62-d3 is unique in its high specificity and potency as an inhibitor of HSD17B13. Similar compounds include other inhibitors of the 17β-Hydroxysteroid dehydrogenase family, such as HSD17B1 and HSD17B2 inhibitors . this compound stands out due to its strong association with liver disease research and its potential therapeutic applications .
Propiedades
Fórmula molecular |
C24H17Cl2F3N4O4 |
|---|---|
Peso molecular |
556.3 g/mol |
Nombre IUPAC |
4,6-dichloro-5-hydroxy-N-[8-methyl-4-oxo-2-(trideuteriomethyl)-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H17Cl2F3N4O4/c1-11-7-8-15(32-22(35)16-9-14(25)20(34)21(26)31-16)18-19(11)30-12(2)33(23(18)36)10-13-5-3-4-6-17(13)37-24(27,28)29/h3-9,34H,10H2,1-2H3,(H,32,35)/i2D3 |
Clave InChI |
TUQNXIQURRVRBT-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=NC(=C(C(=C4)Cl)O)Cl)C |
SMILES canónico |
CC1=C2C(=C(C=C1)NC(=O)C3=NC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


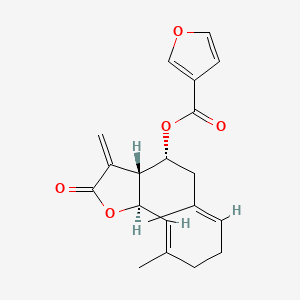
![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
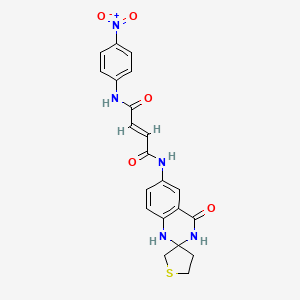

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)
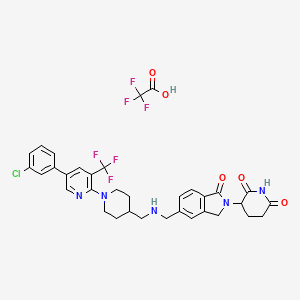
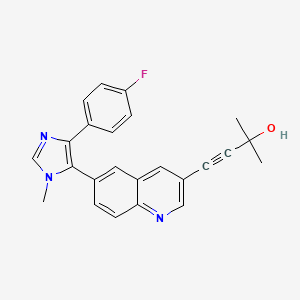
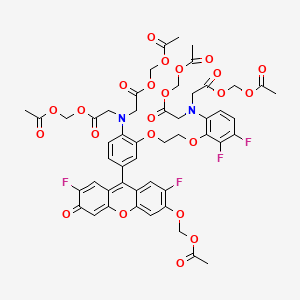
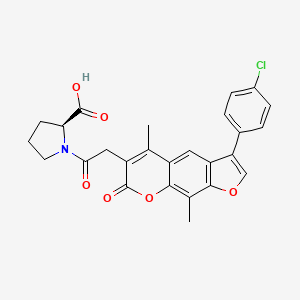

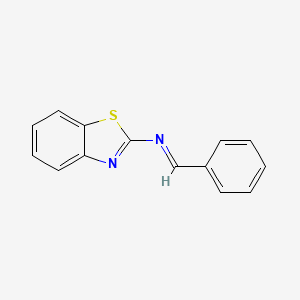
![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-ynoic acid](/img/structure/B15136974.png)
